N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as MPTA, is a chemical compound that has been studied extensively for its potential use in scientific research. MPTA has shown promising results in various studies, making it a popular choice for researchers looking to study the effects of this compound on biological systems.
Mechanism of Action
The exact mechanism of action of N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is not fully understood. However, it is believed to exert its effects through a variety of mechanisms, including the modulation of various signaling pathways and the inhibition of certain enzymes and proteins.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to have a variety of biochemical and physiological effects on biological systems. It has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has also been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 and nuclear factor-kappa B, which are involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it a useful compound for studying the effects of various biological systems. However, one limitation of using N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is its relatively high cost compared to other compounds that have similar effects on biological systems.
Future Directions
There are many potential future directions for research on N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One area of interest is the potential use of N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Other areas of interest include the development of new synthesis methods for N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide and the study of its effects on various signaling pathways and biological systems.
Synthesis Methods
N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide can be synthesized using a variety of methods. One common method involves the reaction of 3-methoxybenzaldehyde with 4-methyl-2-thiocyanatopyrimidine in the presence of a base such as potassium hydroxide. The resulting intermediate is then reacted with chloroacetic acid to yield N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been studied extensively for its potential use in scientific research. It has been shown to have a variety of effects on biological systems, including anti-inflammatory, antioxidant, and anti-cancer properties. N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has also been shown to have potential therapeutic effects in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-6-7-15-14(16-10)20-9-13(18)17-11-4-3-5-12(8-11)19-2/h3-8H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVHNELIBSZZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.